molecular formula C16H17N5O2S B11259674 3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11259674
M. Wt: 343.4 g/mol
InChI Key: YXISZDNZAJEMBV-UHFFFAOYSA-N
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Description

3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound makes it an interesting subject for scientific research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted triazolothiadiazines.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets. For instance, it acts as a urease inhibitor by binding to the active site of the enzyme, thereby preventing the hydrolysis of urea . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclohexyl and nitrophenyl groups contribute to its unique properties compared to other triazolothiadiazine derivatives .

Properties

Molecular Formula

C16H17N5O2S

Molecular Weight

343.4 g/mol

IUPAC Name

3-cyclohexyl-6-(3-nitrophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H17N5O2S/c22-21(23)13-8-4-7-12(9-13)14-10-24-16-18-17-15(20(16)19-14)11-5-2-1-3-6-11/h4,7-9,11H,1-3,5-6,10H2

InChI Key

YXISZDNZAJEMBV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=NN=C3N2N=C(CS3)C4=CC(=CC=C4)[N+](=O)[O-]

Origin of Product

United States

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